2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C8H3F4O2. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The presence of fluorine atoms in this compound enhances its reactivity and binding affinity with these enzymes, leading to more efficient catalytic processes. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structural conformation and activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, this compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of stress response pathways and alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by aldehyde dehydrogenases and other oxidoreductases, leading to the formation of carboxylic acids and other metabolites. These metabolic transformations can affect the overall metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can influence the activity of metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its distribution and activity. The localization of this compound within specific cellular compartments can affect its interactions with biomolecules and its overall biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles such as the mitochondria or the nucleus through post-translational modifications or targeting signals. The subcellular localization of this compound can affect its interactions with organelle-specific proteins and its role in cellular processes. For example, its localization to the mitochondria can enhance its impact on mitochondrial metabolism and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct electronic and steric effects. These properties make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZBUBRBHGQWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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